molecular formula C21H19N3O2 B4395175 3-METHYL-N-{2-[(PYRIDIN-3-YLMETHYL)CARBAMOYL]PHENYL}BENZAMIDE

3-METHYL-N-{2-[(PYRIDIN-3-YLMETHYL)CARBAMOYL]PHENYL}BENZAMIDE

Cat. No.: B4395175
M. Wt: 345.4 g/mol
InChI Key: LTBGRNHMIAPXEZ-UHFFFAOYSA-N
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Description

3-METHYL-N-{2-[(PYRIDIN-3-YLMETHYL)CARBAMOYL]PHENYL}BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core substituted with a 3-methylbenzoyl group and a 3-pyridinylmethyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Properties

IUPAC Name

2-[(3-methylbenzoyl)amino]-N-(pyridin-3-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c1-15-6-4-8-17(12-15)20(25)24-19-10-3-2-9-18(19)21(26)23-14-16-7-5-11-22-13-16/h2-13H,14H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBGRNHMIAPXEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-N-{2-[(PYRIDIN-3-YLMETHYL)CARBAMOYL]PHENYL}BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the acylation of an amine precursor with 3-methylbenzoyl chloride, followed by the introduction of the 3-pyridinylmethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, along with catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale synthesis may utilize continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-N-{2-[(PYRIDIN-3-YLMETHYL)CARBAMOYL]PHENYL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

3-METHYL-N-{2-[(PYRIDIN-3-YLMETHYL)CARBAMOYL]PHENYL}BENZAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-METHYL-N-{2-[(PYRIDIN-3-YLMETHYL)CARBAMOYL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-N-(2-((3-methylbenzoyl)amino)ethyl)benzamide
  • 2-methyl-N-(3-methylcyclohexyl)benzamide
  • N-ethyl-2-methylbenzamide

Uniqueness

3-METHYL-N-{2-[(PYRIDIN-3-YLMETHYL)CARBAMOYL]PHENYL}BENZAMIDE is unique due to the presence of both the 3-methylbenzoyl and 3-pyridinylmethyl groups, which impart distinct chemical properties and reactivity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for specific research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-METHYL-N-{2-[(PYRIDIN-3-YLMETHYL)CARBAMOYL]PHENYL}BENZAMIDE
Reactant of Route 2
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3-METHYL-N-{2-[(PYRIDIN-3-YLMETHYL)CARBAMOYL]PHENYL}BENZAMIDE

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